N-(2-aminoethyl)-1,3-benzothiazole-2-carboxamide

Anticancer HeLa cells Cytotoxicity assay

This compound is a key building block for kinase inhibitor R&D, featuring a unique N-(2-aminoethyl) primary amine terminus for versatile SAR exploration and parallel library synthesis via amide coupling. It offers a defined physicochemical profile (MW 221.28, LogP 0.77) essential for reproducible medicinal chemistry. Sourced at ≥95% purity, it ensures reliable performance in ROCK-II, ITK, and RIPK3 programs.

Molecular Formula C10H11N3OS
Molecular Weight 221.278
CAS No. 1119447-57-2
Cat. No. B599525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-aminoethyl)-1,3-benzothiazole-2-carboxamide
CAS1119447-57-2
Molecular FormulaC10H11N3OS
Molecular Weight221.278
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C(=O)NCCN
InChIInChI=1S/C10H11N3OS/c11-5-6-12-9(14)10-13-7-3-1-2-4-8(7)15-10/h1-4H,5-6,11H2,(H,12,14)
InChIKeyOSJMFPLHPOVLJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Aminoethyl)-1,3-Benzothiazole-2-Carboxamide CAS 1119447-57-2: Chemical and Physical Property Summary for Procurement Evaluation


N-(2-aminoethyl)-1,3-benzothiazole-2-carboxamide (CAS 1119447-57-2) is a heterocyclic small molecule in the benzothiazole-2-carboxamide class, featuring an aminoethyl substituent on the carboxamide nitrogen . With a molecular formula of C10H11N3OS and a molecular weight of 221.28 g/mol, this compound contains a benzothiazole core linked via a carboxamide to a terminal primary amine . It is available from commercial suppliers at purity levels of 95% or higher, with associated hazard classifications (GHS07, H302, H315, H319, H335) relevant to laboratory handling . Benzothiazole-2-carboxamides constitute a privileged scaffold in kinase inhibitor discovery, having yielded compounds with sub-nanomolar potency against targets including ROCK-II, ITK, and RIPK3 [1]. However, the specific biological activity of this exact compound remains largely uncharacterized in peer-reviewed literature [1].

Why N-(2-Aminoethyl)-1,3-Benzothiazole-2-Carboxamide Cannot Be Interchanged with Structural Analogs: Structure-Activity Evidence for Procurement Specification


The benzothiazole-2-carboxamide scaffold exhibits extreme sensitivity to substituent modifications, where minor alterations produce order-of-magnitude changes in potency and selectivity [1]. In RIPK3 inhibitor series, substituting the terminal amide group alters kinase selectivity profiles dramatically, as exemplified by a chlorinated derivative achieving RIPK3 Kd of 420 nM versus RIPK1 Kd of 4300 nM—a tenfold selectivity differential arising from precise substitution [1]. The N-(2-aminoethyl) variant bears a primary amine terminus distinct from the piperazinyl or substituted phenyl analogs common in literature series, creating unique hydrogen-bonding geometry and protonation state that cannot be replicated by generic replacements . Physical property differences are equally consequential: the compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors with calculated LogP of 0.77 and Fsp3 of 0.2, parameters that govern membrane permeability and solubility . Substituting a piperazinyl analog would introduce additional basic nitrogens (altering charge state at physiological pH) and increase molecular weight beyond 290 g/mol, fundamentally changing pharmacokinetic behavior .

Quantitative Differentiation Evidence for N-(2-Aminoethyl)-1,3-Benzothiazole-2-Carboxamide: Comparative Data for Procurement Decisions


Antiproliferative Activity in HeLa Cervical Cancer Cells: Quantified Potency Range

N-(2-aminoethyl)-1,3-benzothiazole-2-carboxamide demonstrates antiproliferative activity against HeLa cervical cancer cells with reported IC50 values ranging from 0.315 µM to 2.66 µM . In comparison, a benzothiazole carboxamide derivative bearing an N-benzyl-5-methyl substitution pattern exhibits IC50 values of 10-20 µM against breast and lung cancer cell lines, representing approximately one order of magnitude weaker potency .

Anticancer HeLa cells Cytotoxicity assay

Primary Amine Terminal Group: Hydrogen Bond Donor Capacity vs. Piperazinyl and Unsubstituted Core Analogs

The N-(2-aminoethyl) substituent provides 2 hydrogen bond donors (the terminal -NH2 group) and contributes to a total of 4 hydrogen bond acceptors across the molecule . In contrast, the unsubstituted parent scaffold 1,3-benzothiazole-2-carboxamide (CAS 29198-43-4) offers only 1 hydrogen bond donor (the carboxamide -NH2) and 3 acceptors [1]. The piperazinyl analog N-[2-(1-piperazinyl)ethyl]-1,3-benzothiazole-2-carboxamide contains a tertiary amine that cannot act as a hydrogen bond donor at the terminal position, fundamentally altering molecular recognition patterns .

Medicinal chemistry Lead optimization Hydrogen bonding

Calculated Lipophilicity and Fraction sp3: Physicochemical Differentiation from Bis-Benzothiazole Dimer

N-(2-aminoethyl)-1,3-benzothiazole-2-carboxamide exhibits calculated LogP of 0.77 and fraction sp3 (Fsp3) of 0.2 . In comparison, the dimeric analog N-{2-[(1,3-benzothiazol-2-ylcarbonyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide possesses a molecular weight of 382.5 g/mol—approximately 73% larger than the target compound (221.28 g/mol)—and incorporates two aromatic benzothiazole systems linked by the same aminoethyl bridge .

Drug-likeness Physicochemical properties Lead selection

Hazard Classification Profile: Documented Handling Requirements for Laboratory Procurement

N-(2-aminoethyl)-1,3-benzothiazole-2-carboxamide carries GHS07 hazard classification with specific hazard statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This comprehensive hazard profile enables institutional safety committees and procurement officers to establish appropriate handling protocols and personal protective equipment requirements.

Laboratory safety Chemical handling SDS compliance

Recommended Research Applications for N-(2-Aminoethyl)-1,3-Benzothiazole-2-Carboxamide Based on Evidence Profile


Kinase Inhibitor Lead Generation and Scaffold Optimization

Use as a starting scaffold in medicinal chemistry programs targeting kinases where benzothiazole-2-carboxamides have demonstrated activity (ROCK-II, ITK, RIPK3, Bcr-Abl). The primary amine terminus provides a synthetically accessible handle for parallel library synthesis via amide coupling or reductive amination [1]. The benzothiazole-2-carboxamide core has yielded sub-nanomolar inhibitors in structurally optimized series [1].

Structure-Activity Relationship (SAR) Studies on Terminal Amine Modifications

Employ as a reference compound for systematic SAR exploration of terminal amine substituents on the benzothiazole-2-carboxamide scaffold. The primary amine can be converted to secondary/tertiary amines, amides, ureas, or guanidines to probe effects on potency and selectivity, enabling direct comparison between unsubstituted amine and functionalized variants [2].

Anticancer Screening in Cervical and Related Carcinoma Cell Lines

Include as a test compound in antiproliferative screening panels against HeLa cervical cancer cells, where activity in the 0.3–2.7 µM range has been reported . This baseline activity provides a reference point for evaluating structural modifications and serves as a positive control for benzothiazole-based cytotoxicity studies.

Physicochemical Reference Standard for Benzothiazole Property Profiling

Utilize as a calibration standard in physicochemical profiling workflows given its well-defined properties: MW 221.28 g/mol, LogP 0.77, HBD 2, HBA 3 . These moderate values establish a baseline for comparing more lipophilic or higher molecular weight analogs in solubility, permeability, and metabolic stability assays.

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